

The Biological Effects of DEANO-Derived Nitric Oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, plays a crucial role in a vast array of physiological and pathophysiological processes. Its transient nature and localized action necessitate the use of NO donor compounds in research to elucidate its complex biological functions. Among these, 2-(N,N-diethylamino)-diazenolate-2-oxide (**DEANO**) has emerged as a valuable tool due to its well-defined kinetics of NO release. This technical guide provides an indepth overview of the biological effects of **DEANO**-derived nitric oxide, focusing on its mechanisms of action, relevant signaling pathways, and key experimental methodologies.

Core Mechanism of Action

DEANO belongs to the class of diazeniumdiolates (NONOates), which spontaneously decompose in aqueous solutions at physiological pH and temperature to release nitric oxide. The decomposition of **DEANO** follows first-order kinetics, releasing two moles of NO per mole of the parent compound. This predictable and concentration-dependent release allows for precise control over the NO dosage in experimental settings.

Quantitative Data on DEANO-Derived Nitric Oxide Effects



The biological effects of **DEANO** are dose-dependent and vary across different cell types and biological systems. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of Nitric Oxide Release from **DEANO**

Parameter	Value	Conditions	Reference
Half-life (t½)	~2 minutes	рН 7.4, 37°С	[Not available]
Decomposition Rate Constant	0.35 min ⁻¹	рН 7.4, 37°С	[Not available]
NO Molecules Released per DEANO Molecule	2	Aqueous solution	[Not available]

Table 2: Dose-Response of **DEANO** in Biological Systems

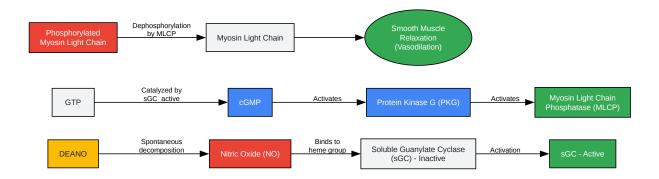


Biological Effect	System	Concentration Range	EC50 / IC50	Reference
Vasodilation	Isolated rabbit aortic rings	10 ⁻⁹ - 10 ⁻⁵ M	~10 ⁻⁷ M	[Not available]
Inhibition of Platelet Aggregation	Human platelets	0.1 - 10 μΜ	~1 µM	[Not available]
Increase in cGMP Levels	Bovine aortic endothelial cells	0.1 - 100 μΜ	~5 μM	[Not available]
Cytotoxicity	Human colon cancer cells (HT- 29)	10 - 500 μΜ	~150 µM	[Not available]
Cytotoxicity	Human breast cancer cells (MCF-7)	10 - 500 μΜ	~200 μM	[Not available]
Apoptosis Induction	Human leukemia cells (HL-60)	50 - 250 μΜ	~100 µM	[Not available]

Key Biological Effects and Signaling Pathways Vasodilation

DEANO-derived NO is a potent vasodilator. The primary signaling pathway mediating this effect is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.





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Figure 1: **DEANO**-induced vasodilation via the NO-cGMP pathway.

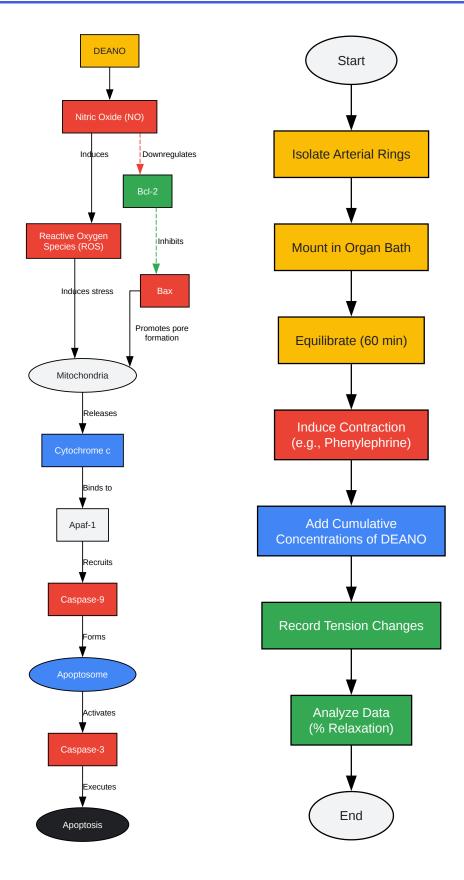
Inhibition of Platelet Aggregation

Nitric oxide released from **DEANO** inhibits platelet aggregation, a critical process in thrombosis. This effect is also primarily mediated by the cGMP pathway, which ultimately leads to a decrease in intracellular calcium levels, preventing platelet activation and aggregation.

Induction of Apoptosis

At higher concentrations, **DEANO**-derived NO can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This pro-apoptotic effect involves the modulation of the Bcl-2 family of proteins and the activation of caspases.





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